An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
Executive Summary
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its strategic placement of a sulfonyl chloride, a fluorine atom, and a methyl ester on a benzene ring provides a versatile scaffold for synthetic chemists. The distinct reactivity of each functional group allows for selective, sequential modification, making it a valuable building block for creating complex molecules and diverse compound libraries. This guide provides an in-depth analysis of its chemical properties, reactivity, synthetic applications, and essential safety protocols, designed for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The structural arrangement of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate dictates its chemical behavior. The electron-withdrawing nature of the fluoro, chlorosulfonyl, and methyl ester groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating the sulfonyl chloride group for nucleophilic attack.
Table 1: Physicochemical Properties of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and Related Structures
| Property | Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | 3-(Chlorosulfonyl)-4-fluorobenzoic acid[1][2] | Methyl 3-(chlorosulfonyl)-4-methylbenzoate[3] |
| CAS Number | 35144-24-2 | 2267-40-5 | 372198-41-9 |
| Molecular Formula | C₈H₆ClFO₄S | C₇H₄ClFO₄S | C₉H₉ClO₄S |
| Molecular Weight | 252.65 g/mol [4] | 238.62 g/mol [1] | 248.68 g/mol [3] |
| Appearance | Varies (solid or liquid) | Solid | Pale brown solid[5] |
| Purity | Typically >95% | 95%[1] | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C[4] | Inert atmosphere, 2-8°C[1] | Not specified |
Chemical Reactivity and Synthetic Utility
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry.
The fluorine atom ortho to the sulfonyl chloride group enhances the electrophilicity of the sulfur atom through inductive electron withdrawal, making the compound highly reactive. The methyl ester provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, although these reactions typically require more forcing conditions than the sulfonation reaction.
Core Reactivity: Sulfonamide Formation
The most prevalent application of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is in the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to quench the HCl byproduct generated during the reaction.[6] This facile and high-yielding reaction makes it an ideal strategy for diversification in drug discovery programs.[7]
Below is a generalized workflow for this key transformation.
Caption: Generalized workflow for sulfonamide synthesis.
Example Synthetic Protocol: Synthesis of a Sulfonamide Derivative
This protocol provides a trusted, step-by-step methodology for the synthesis of a generic sulfonamide derivative, adapted from standard procedures for reacting sulfonyl chlorides with amines.[6]
Objective: To synthesize a Methyl 4-fluoro-3-(sulfamoyl)benzoate derivative.
Materials:
-
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
-
Amine of choice (e.g., aniline, benzylamine) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.2 equivalents)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Addition of Amine: In a separate flask, dissolve the selected amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Reaction: Add the amine/pyridine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes. Maintaining the low temperature is crucial to control the exothermic reaction and minimize side products.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Safety, Handling, and Storage
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and related sulfonyl chlorides are reactive and corrosive compounds that require careful handling.
-
Hazards: These compounds are classified as corrosive and can cause severe skin burns and eye damage.[3][8] The hazard statement H314 is commonly associated with this class of chemicals.[3][4] Inhalation of dust or vapors may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust or vapors.[10] This compound is moisture-sensitive; the sulfonyl chloride group can hydrolyze to the corresponding sulfonic acid. Handle under an inert atmosphere where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage is under an inert atmosphere at 2-8°C.[1][4]
-
Spills: In case of a spill, evacuate the area.[11] Use dry clean-up procedures to avoid generating dust.[10] Collect the spilled material in a sealed container for proper disposal.[10]
Applications in Drug Discovery and Medicinal Chemistry
The sulfonamide linkage is a privileged functional group in medicinal chemistry, present in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants. The ability of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate to readily form this linkage makes it a valuable intermediate in pharmaceutical development.[12] While specific drug synthesis pathways involving this exact molecule are proprietary, its role as a building block is evident in the broader context of fluorinated aromatic compounds in drug design.[12] Fluorine substitution is a common strategy used by medicinal chemists to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as an important intermediate for introducing these desired properties into drug candidates.[12][13]
References
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PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]
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Fluorochem Private Limited. (n.d.). 3-(Chlorosulfonyl)-4-fluorobenzoic Acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Retrieved from [Link]
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